2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2. It is a phenolic compound that features a methoxy group and a pyridinylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 4-methyl-2-pyridylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenolic and pyridinylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the pyridinylamino group.
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol: Similar structure with a different substitution pattern on the phenol ring.
Uniqueness
2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a methoxy group and a pyridinylamino substituent on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methoxy-6-[[(4-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI Key |
HHJRCJJANAEWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C(=CC=C2)OC)O |
solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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